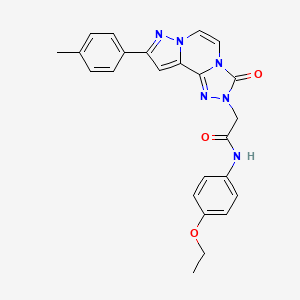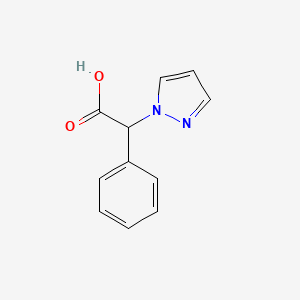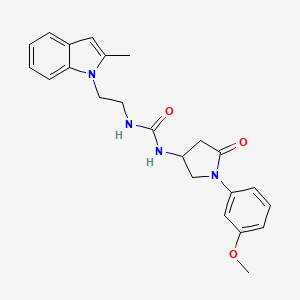
2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-6-fluoro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .Aplicaciones Científicas De Investigación
Antitumor Properties
Benzothiazoles, including fluorinated 2-(4-aminophenyl)benzothiazoles, have shown potent cytotoxicity in vitro against certain cancer cell lines, such as human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines. The cytotoxic activity is attributed to the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of this series of benzothiazoles. These compounds undergo metabolic transformations to form active metabolites, with certain modifications, such as fluorination, enhancing their biological activity and metabolic stability. This property makes them potential candidates for antitumor drug development (Hutchinson et al., 2001).
Antimicrobial Activity
Novel fluorine-containing benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds with thiazolidinone motifs have shown notable in vitro antimicrobial potency against a variety of bacterial and fungal strains. The presence of fluorine atoms and specific structural modifications in these compounds enhances their antimicrobial efficacy. This suggests the potential application of such derivatives in developing new antimicrobial agents (Desai et al., 2013; N. Desai et al., 2013).
Fluorogenic Selectivity for Metal Ions
Thioamide derivatives of benzothiazoles have been studied for their fluorogenic selectivity towards transition-metal ions like Hg2+. These compounds exhibit highly selective fluorescence enhancement upon binding with Hg2+ ions, suggesting their application in environmental monitoring and chemical sensing. The selective and sensitive signaling behavior is attributed to the transformation of the weak fluorescent thioamide derivative into a highly fluorescent amide analogue upon reaction with Hg2+ ions (Song et al., 2006).
Synthesis and Characterization
Microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides has demonstrated a more efficient and cleaner method for producing benzothiazole derivatives. This approach highlights the utility of microwave irradiation in facilitating rapid and high-yield synthesis of such compounds, which could be beneficial for various research and industrial applications (A. Saeed, 2009).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c1-11-6-3-4-7-13(11)19-23-12(2)16(25-19)10-22-18(24)17-14(20)8-5-9-15(17)21/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSODPXUMKDFKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2821911.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2821916.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)



![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)
![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)
![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2821927.png)


![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)